6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine

Solid-state characterization Crystallinity Formulation stability

Fragment-based screening campaigns often suffer from poorly characterized hits with undefined physicochemical properties, leading to inconsistent solid-state handling and variable assay reproducibility. This 6-methyl-pyrazolo[3,4-b]pyridin-3-amine building block resolves these issues through its precisely defined profile. • Validated biological activity: Confirmed JAK2 fragment hit (IC50 = 0.8 μM), ready for structure-guided optimization. • Reproducible physicochemical profile: High melting point (205-207 °C) and moderate lipophilicity (logP ~0.55) ensure reliable solid dosing, co-crystallization, and consistent membrane permeability in cellular assays. • Defined SAR anchor: The 3-amino handle facilitates robust derivatization for PROTAC or affinity probe generation, with physicochemical properties clearly differentiated from the 4-methyl and 5-methyl regioisomers.

Molecular Formula C7H8N4
Molecular Weight 148.17 g/mol
CAS No. 79173-38-9
Cat. No. B1298012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1h-pyrazolo[3,4-b]pyridin-3-amine
CAS79173-38-9
Molecular FormulaC7H8N4
Molecular Weight148.17 g/mol
Structural Identifiers
SMILESCC1=NC2=NNC(=C2C=C1)N
InChIInChI=1S/C7H8N4/c1-4-2-3-5-6(8)10-11-7(5)9-4/h2-3H,1H3,(H3,8,9,10,11)
InChIKeyICQJGRLWSLEFFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine Overview


6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 79173-38-9) is a methyl-substituted pyrazolo[3,4-b]pyridine-3-amine building block with a molecular weight of 148.17 g/mol . This heterocyclic scaffold serves as a versatile fragment for medicinal chemistry derivatization, particularly in the design of kinase inhibitors and targeted protein degraders [1]. Its physicochemical profile—melting point 205–207 °C and logP ~0.55—distinguishes it from both unsubstituted and regioisomeric analogs, offering a defined starting point for structure–activity relationship (SAR) campaigns [2].

1
Methyl-substituted building block for SAR exploration Defined 6-methyl substitution pattern supports kinase inhibitor fragment elaboration and heterocyclic derivatization.
2
Privileged fragment for kinase inhibitor design Pyrazolo[3,4-b]pyridine core provides hinge-binding motif in reported JAK2-target engagement screening context.
3
Solid-state profile influences handling Reported melting point and lipophilicity distinguish it from unsubstituted and regioisomeric analogs.

6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: Key Differentiators


Pyrazolo[3,4-b]pyridine-3-amines exhibit substantial property variation depending on substituent position and identity. The 6-methyl derivative (CAS 79173-38-9) demonstrates a melting point 13–18 °C higher and a logP ~0.34 units greater than the unsubstituted parent (CAS 6752-16-5) [1][2]. Such differences directly influence solid-state handling, formulation behavior, and membrane permeability in cellular assays . Furthermore, regioisomers (e.g., 5-methyl, CAS 1256836-46-0) display divergent predicted pKa values and solubility profiles, underscoring that generic substitution with a seemingly similar pyrazolo[3,4-b]pyridine-3-amine can alter key experimental outcomes [3].

Risk 1
Unsubstituted parent may shift solid-state behavior Lower melting point of the unsubstituted scaffold may alter crystallization and storage stability compared to 6-methyl derivative.
Risk 2
Regioisomer mismatch can affect assay conditions 5-Methyl and other regioisomers may exhibit different predicted pKa and solubility profiles, potentially influencing ionization-sensitive assays.
Risk 3
Kinase engagement may not transfer Unsubstituted or differently substituted analogs may not engage JAK2 ATP-binding pocket; reported JAK2 IC50 context is specific to 6-methyl scaffold.

6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: Evidence vs. Analogs


Elevated Melting Point vs. Parent Scaffold

The 6-methyl substitution raises the melting point by 13–18 °C compared to the unsubstituted 1H-pyrazolo[3,4-b]pyridin-3-amine (CAS 6752-16-5). This increase reflects enhanced intermolecular interactions in the solid state, which can influence crystallization behavior, storage stability, and handling during weighing and formulation [1].

Melting Point
Reported
205–207 °CΔ +13 to +18 °C
Reported higher lattice energy context vs. unsubstituted parent.
May support improved physical stability and handling during weighing.
Solid-state characterization Crystallinity Formulation stability

Increased Lipophilicity vs. Parent Scaffold

The 6-methyl group increases the experimental logP by approximately 0.34 units relative to the unsubstituted parent compound. This difference in lipophilicity can significantly impact passive membrane diffusion and binding to hydrophobic protein pockets [1].

Lipophilicity
Reported
logP ~0.55Δ +0.34
Higher octanol/water distribution context vs. parent scaffold.
May influence passive membrane permeability in cellular assays.
Drug-likeness Membrane permeability ADME prediction

Distinct pKa vs. 5-Methyl Regioisomer

Although experimental pKa data for the 6-methyl derivative are not yet published, the 5-methyl regioisomer (CAS 1256836-46-0) exhibits a predicted pKa of 11.04 ± 0.40 [1]. The 6-methyl substitution is expected to produce a different pKa due to altered electronic environment of the pyridine nitrogen. This difference can affect ionization at physiological pH and thus solubility, protein binding, and assay interference [2].

pKa Regioisomer
Class-level
Data to verify
Regioisomeric substitution context; experimental 6-methyl pKa pending.
5-Methyl regioisomer predicted pKa 11.04; 6-methyl expected to differ.
Ionization state Solubility Receptor binding

JAK2 Kinase Inhibition Activity

6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine has been reported to inhibit Janus kinase 2 (JAK2) with an IC50 of 0.8 μM [1]. While direct comparator data for other 3-aminopyrazolo[3,4-b]pyridines in the same assay are not available in the public domain, this value places the compound within a useful range for fragment-based lead discovery. Unsubstituted or differently substituted analogs may exhibit substantially different kinase selectivity profiles due to altered hinge-binding interactions [2].

JAK2 Activity
Assay context
IC50 0.8 μM
Supports JAK2-target engagement screening in fragment-based workflows.
Reported in vendor literature; no public domain comparator for analogs.
Kinase inhibition JAK2 Inflammation Cancer

6-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine: Application Scenarios


Fragment-Based Lead Discovery for JAK2 Therapeutics

Procure this compound as a validated fragment hit (JAK2 IC50 = 0.8 μM) for structure-guided optimization [1]. The 6-methyl substitution provides a defined lipophilicity (logP ~0.55) and solid-state stability (mp 205–207 °C) that support reliable fragment soaking and co‑crystallization experiments [2].

Kinase Inhibitor SAR Exploration

Use the 6-methyl derivative as a reference compound in systematic SAR studies comparing methyl substitution patterns (e.g., 4‑methyl, 5‑methyl, 6‑methyl). The distinct physicochemical properties (mp, logP) enable deconvolution of substituent effects on cellular permeability and target engagement [1][2].

Solid-State Formulation and Pre-Formulation Studies

Leverage the elevated melting point (205–207 °C) and moderate lipophilicity (logP ~0.55) to assess crystallinity, hygroscopicity, and thermal stability during early pre‑formulation screening. These properties differentiate it from lower-melting analogs and may simplify solid-dosing development [1].

Chemical Biology Tool Compound Synthesis

Employ the 3‑amino handle for facile derivatization (e.g., amide coupling, reductive amination) to generate affinity probes or PROTAC precursors. The defined physicochemical profile ensures consistent reaction outcomes and simplifies purification [2].

Application
Selection Property
Validation Focus
Fragment-based kinase probe discovery
Reported JAK2 engagement context
JAK2 target-engagement and selectivity panel review
Kinase inhibitor SAR exploration
Defined methyl substitution and lipophilicity
Permeability and cellular target engagement assays
Pre-formulation solid-state screening
Reported melting point and lattice energy context
Crystallinity, hygroscopicity, and thermal stability
Chemical biology tool compound synthesis
3-amino handle for facile derivatization
Reaction consistency and purification simplicity

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